REACTION_CXSMILES
|
[N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:2]=1C.ClN1C(=O)N(Cl)C(=O)N(Cl)C1=O.O.[OH-].[K+].[CH:27]([Cl:30])(Cl)[Cl:28]>>[Cl:28][CH:27]([C:2]1[CH:4]=[CH:5][C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[N:1]=1)[Cl:30] |f:3.4|
|
Name
|
|
Quantity
|
143.19 g
|
Type
|
reactant
|
Smiles
|
N1=C(C)C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for another 45 minutes at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
with stirring until two clear layers
|
Type
|
CUSTOM
|
Details
|
have formed
|
Type
|
EXTRACTION
|
Details
|
The decanted aqueous phase was extracted twice with 150 ml of chloroform
|
Type
|
EXTRACTION
|
Details
|
to thoroughly extract any 2-monochloromethyl-quinoline from the chloroform solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The decanted chloroform phase was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness on a rotary evaporator
|
Reaction Time |
175 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(Cl)C1=NC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 g | |
YIELD: PERCENTYIELD | 24.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |